![molecular formula C23H30N4O5S2 B2418774 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-75-9](/img/structure/B2418774.png)
6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N4O5S2 and its molecular weight is 506.64. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally related to 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. For instance, Bakhite et al. (2004) synthesized pyridothienopyrimidine derivatives and tested them for their antimicrobial activities, revealing potential for fighting microbial infections (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Similarly, another study by Abdel-rahman, Bakhite, and Al-Taifi (2002) focused on the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines, indicating a broad spectrum of microbial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibitory Activity Against Mycobacterium Tuberculosis
A notable application of similar compounds is in the inhibition of Mycobacterium tuberculosis. Samala et al. (2014) developed tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives that inhibited Mycobacterium tuberculosis pantothenate synthetase, demonstrating significant potential in treating tuberculosis (Samala et al., 2014).
Anticancer Activity
Compounds structurally akin to 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have also been investigated for their potential in cancer treatment. For example, Sarhan et al. (2010) studied the antiproliferative activities of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues, demonstrating their potential in disrupting cell cycles and inducing apoptosis in cancer cells (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).
Antimicrobial and Antifungal Agents
Exploring further, El-Sehrawi et al. (2015) synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide and evaluated them as antimicrobial and antifungal agents, highlighting their broad-spectrum capabilities (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Antibacterial Activity
Additionally, compounds like 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues were synthesized and tested for their antibacterial activity against various bacterial strains, as studied by Doshi et al. (2015) (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
properties
IUPAC Name |
6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S2/c1-4-11-27(12-5-2)34(31,32)17-8-6-16(7-9-17)22(30)25-23-20(21(24)29)18-10-13-26(15(3)28)14-19(18)33-23/h6-9H,4-5,10-14H2,1-3H3,(H2,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXULBMIMQIXND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

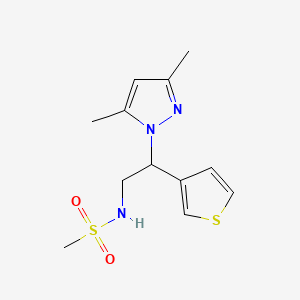


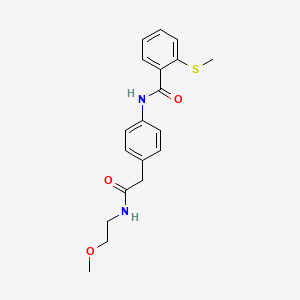
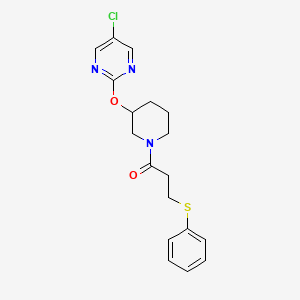
![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)
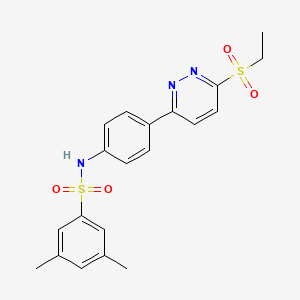

![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)
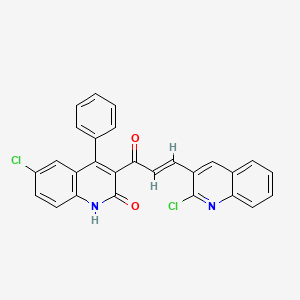
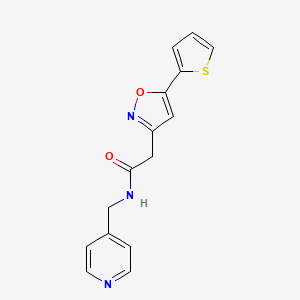
![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)